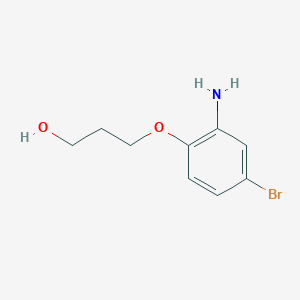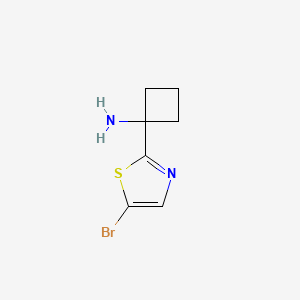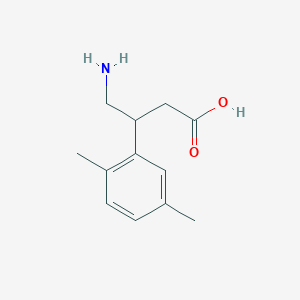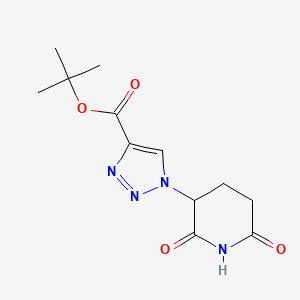![molecular formula C8H14ClNO2 B13548374 1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride](/img/structure/B13548374.png)
1-Aminospiro[3.3]heptane-1-carboxylicacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Aminospiro[33]heptane-1-carboxylic acid hydrochloride is a spirocyclic compound with a unique structure that features a spiro junction between two cyclobutane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride typically involves the formation of the spirocyclic scaffold from a common precursor. One approach starts with an O-silylated 2-(hydroxymethyl)cyclobutanone derivative. The olefination of this precursor is achieved using the titanium-based Tebbe protocol, as the standard Wittig reaction is not effective with this substrate . The construction of the second cyclobutane ring is accomplished through either dichloroketene addition or Meinwald oxirane rearrangement, depending on the substitution patterns in the target compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly against H.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, it inhibits H. pylori glutamate racemase by binding to the enzyme’s active site, thereby preventing the conversion of L-glutamate to D-glutamate . This inhibition disrupts the bacterial cell wall synthesis, leading to the bacterium’s death.
Comparación Con Compuestos Similares
Similar Compounds
1-Aminospiro[3.3]heptane-1,6-dicarboxylic acid: This compound is a conformationally restricted analogue of glutamic acid and is used to study glutamate receptor binding sites.
2,6-Functionalized spiro[3.3]heptane glutamate analogs: These compounds are used in the design of stereolibraries for drug discovery.
Uniqueness
1-Aminospiro[3.3]heptane-1-carboxylic acid hydrochloride is unique due to its spirocyclic structure, which provides a rigid framework that can be used to explore various spatial arrangements of functional groups. This rigidity makes it particularly valuable in the study of enzyme mechanisms and receptor binding sites.
Propiedades
Fórmula molecular |
C8H14ClNO2 |
|---|---|
Peso molecular |
191.65 g/mol |
Nombre IUPAC |
3-aminospiro[3.3]heptane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-8(6(10)11)5-4-7(8)2-1-3-7;/h1-5,9H2,(H,10,11);1H |
Clave InChI |
VBRIJCDWIJDLJU-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CCC2(C(=O)O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Azetidin-3-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13548310.png)
![1-methyl-6-oxo-N-[3-phenyl-2-(piperidin-2-yl)propyl]-1,4,5,6-tetrahydropyridazine-3-carboxamide hydrochloride](/img/structure/B13548335.png)
![6-fluoro-1H,2H,3H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13548337.png)
![1-[(3S,4R)-3-amino-4-(trifluoromethyl)pyrrolidin-1-yl]-2-phenylmethoxyethanone;hydrochloride](/img/structure/B13548342.png)




![2-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}-2-hydroxyacetic acid](/img/structure/B13548379.png)



![5-{[(Tert-butoxy)carbonyl]amino}-3-propyl-1,2-thiazole-4-carboxylic acid](/img/structure/B13548387.png)
